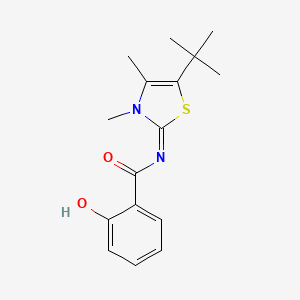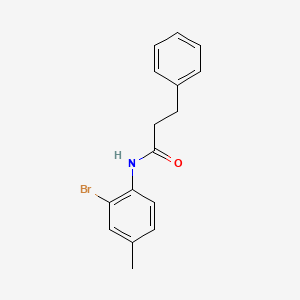![molecular formula C21H32N4O2 B5654673 (3R*,5R*)-N-{2-[4-(dimethylamino)phenyl]ethyl}-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5654673.png)
(3R*,5R*)-N-{2-[4-(dimethylamino)phenyl]ethyl}-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Although specific synthesis details for this compound are not directly available, related works provide insights into similar synthetic strategies and analyses. Compounds with dimethylamino phenyl groups and complex ring structures, like pyrrolidine and piperidine, are often synthesized through multi-step reactions involving the formation of key intermediate structures, followed by cyclization, acylation, and amide formation steps (R. N. Singh et al., 2014). These processes are meticulously designed to ensure the correct stereochemistry and functional group incorporation.
Molecular Structure Analysis
The molecular structure of such compounds is characterized by their ring systems and functional groups. The presence of dimethylamino groups contributes to the molecule's electronic properties, while the piperidine and pyrrolidine rings influence its conformational stability. Density functional theory (DFT) studies often complement experimental techniques to analyze these molecules' vibrational modes, electronic properties, and molecular interactions (Jorge Trilleras et al., 2008).
Chemical Reactions and Properties
The reactivity of such molecules can be attributed to the functional groups and the inherent nucleophilicity and electrophilicity of the nitrogen atoms present in the piperidine and pyrrolidine rings. These compounds participate in a variety of chemical reactions, including nucleophilic substitution reactions and coupling reactions, to form new heterocyclic compounds with potential biological activity (Vinaya Kambappa et al., 2017).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, boiling points, and solubility, are influenced by their molecular structure. The presence of polar functional groups like carboxamide enhances solubility in polar solvents, while the overall molecular shape and size affect their phase transition temperatures. Computational studies often predict these properties accurately before experimental validation.
Chemical Properties Analysis
Chemically, the compound exhibits properties typical of amides and secondary amines, including hydrogen bonding potential and basicity. These chemical properties are crucial in understanding the compound's interactions with biological targets and its stability under various conditions. Theoretical studies and quantum chemical calculations provide valuable insights into the compound's reactivity, stability, and interaction with other molecules (R. Singh et al., 2013).
properties
IUPAC Name |
(3R,5R)-N-[2-[4-(dimethylamino)phenyl]ethyl]-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O2/c1-24(2)19-7-5-16(6-8-19)9-10-23-20(26)17-13-18(15-22-14-17)21(27)25-11-3-4-12-25/h5-8,17-18,22H,3-4,9-15H2,1-2H3,(H,23,26)/t17-,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGRFGOHBWBNOI-QZTJIDSGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)C2CC(CNC2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)[C@@H]2C[C@H](CNC2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-butenamide](/img/structure/B5654593.png)

![1-(3-pyridinylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5654606.png)
![rel-(4aS,8aS)-2-[1-(4-methylphenyl)-4-piperidinyl]octahydro-2,7-naphthyridin-4a(2H)-ol dihydrochloride](/img/structure/B5654611.png)
![4-{[3-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B5654622.png)


![N-{2-hydroxy-2-[2-(trifluoromethyl)phenyl]ethyl}-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5654647.png)
![(4S)-1-benzoyl-N-ethyl-4-[(3,3,3-trifluoropropanoyl)amino]-L-prolinamide](/img/structure/B5654651.png)
![3-(3-hydroxy-2-quinoxalinyl)-N-1-oxaspiro[4.5]dec-3-ylpropanamide](/img/structure/B5654660.png)

![N-(3-methoxyphenyl)-3-[1-(1H-pyrrol-3-ylcarbonyl)piperidin-4-yl]propanamide](/img/structure/B5654677.png)
![1-[2-(4-chlorophenoxy)ethyl]piperidine](/img/structure/B5654683.png)
![[3-(cyclopropylmethyl)-1-(2-methoxy-3-methylbenzoyl)-3-piperidinyl]methanol](/img/structure/B5654696.png)